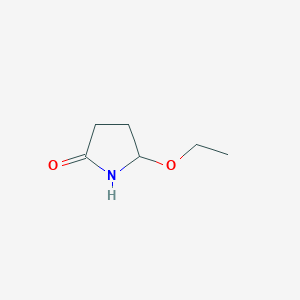

5-Ethoxy-2-pyrrolidinone

Descripción

Contextualization within Pyrrolidinone Chemistry

The pyrrolidinone core is a five-membered lactam, which is a cyclic amide. researchgate.netresearchgate.net This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural and synthetic compounds. researchgate.net The pyrrolidinone nucleus is considered a versatile lead structure for designing potent bioactive agents, with many of its derivatives exhibiting diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. researchgate.netresearchgate.netbenthamdirect.com

5-Ethoxy-2-pyrrolidinone is a specific derivative where an ethoxy group (-OCH2CH3) is attached to the carbon atom adjacent to the nitrogen in the ring (the C5 position). This feature makes it an important precursor for N-acyliminium ions. These reactive intermediates are highly useful in carbon-carbon bond-forming reactions, allowing for the construction of complex molecular architectures. cdnsciencepub.com The presence of the ethoxy group provides a convenient leaving group under acidic conditions, facilitating the formation of the key reactive species.

Significance and Research Rationale for this compound Studies

The primary significance of this compound lies in its utility as a synthetic building block. Research into this compound is largely driven by its role in the preparation of high-value molecules, particularly in the pharmaceutical industry.

A major application is its use as a key intermediate in the synthesis of 5-vinyl-2-pyrrolidinone (B122288). chemicalpapers.comresearcher.liferesearchgate.net This vinylation reaction is a crucial step in the production of Vigabatrin (B1682217), an antiepileptic drug. chemicalpapers.comresearchgate.netchemicalbook.com Researchers have focused on developing convenient, safe, and cost-effective methods for this conversion on a multi-gram scale. chemicalpapers.comresearchgate.net

Furthermore, research has demonstrated the utility of N-acyl immonium salts derived from this compound in pseudo-Diels-Alder reactions with 1,3-dienes. cdnsciencepub.com These reactions have enabled the synthesis of complex alkaloid structures, such as dl-gephyrotoxin 223AB. cdnsciencepub.com The compound also serves as a starting material for a new synthetic route to γ-keto aldehydes through reactions with organometallic reagents. acs.org Its application has also been explored in intermolecular N-amidoalkylation reactions. bme.hu

Historical Perspective of this compound Research

Early research on this compound focused on its synthesis and fundamental reactivity. A synthesis reference appeared in the Chemical and Pharmaceutical Bulletin as early as 1974. chemsynthesis.com A common preparative method involves the reduction of succinimide (B58015) with sodium borohydride (B1222165) in ethanol (B145695). cdnsciencepub.com

By the late 1980s, studies began to explore its synthetic applications more deeply. A 1988 paper detailed its use in generating N-acyl immonium salts for cycloaddition reactions to build indolizidinone structures. cdnsciencepub.com This work highlighted that the reactions are stepwise, providing fundamental insights into the reaction mechanism. cdnsciencepub.com Subsequent patents and research articles further solidified its role as a valuable intermediate, particularly in the context of producing precursors for active pharmaceutical ingredients like Vigabatrin. google.comgoogle.com

Current State of Research on this compound

Contemporary research continues to build upon the established utility of this compound. A significant focus remains on optimizing synthetic routes that utilize this intermediate. For instance, a 2019 study described a refined, safer, and more cost-effective method for the vinylation reaction to produce 5-vinyl-2-pyrrolidinone, replacing hazardous reagents with potassium carbonate. chemicalpapers.comresearchgate.net

The broader field of pyrrolidinone chemistry remains highly active, with ongoing development of new catalytic methods for creating complex and chiral derivatives. bohrium.com While much of the direct research on this compound is application-driven, particularly for established drug syntheses, it continues to be a relevant and important compound in the synthetic chemist's toolkit. Its predictable reactivity makes it a reliable starting point for constructing molecules with potential biological activity. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393849 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39662-63-0 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxy 2 Pyrrolidinone and Its Derivatives

Established Synthetic Pathways to 5-Ethoxy-2-pyrrolidinone

Conventional methods for the synthesis of this compound have been well-documented, providing reliable access to the target compound and its derivatives.

A primary and well-established route to this compound involves the partial reduction of succinimide (B58015). scirp.orgcdnsciencepub.com This method typically employs a reducing agent, such as sodium borohydride (B1222165), in an ethanolic solution. The reaction is carefully controlled, often at reduced temperatures, to achieve the selective reduction of one carbonyl group of the succinimide ring.

The process involves suspending succinimide in ethanol (B145695) at a cooled temperature, followed by the addition of sodium borohydride. scirp.orggoogle.com To facilitate the reaction, an ethanolic solution of hydrogen chloride is often added incrementally. scirp.org Following the reaction, the mixture is typically neutralized and purified to yield (RS)-5-Ethoxy-2-pyrrolidinone. google.com Yields for this transformation are generally in the moderate range, with one procedure reporting a 55% yield of the desired γ-ethoxy-γ-butyrolactam.

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Reported Yield | Source |

|---|---|---|---|---|---|---|

| Succinimide | Sodium borohydride | Ethanol | Cooling (-10°C to 5°C), addition of ethanolic HCl | (RS)-5-Ethoxy-2-pyrrolidinone | ~50% | cdnsciencepub.comgoogle.com |

| Succinimide | Sodium borohydride | Ethanol | 0°C, dropwise addition of 2N ethanolic HCl | γ-ethoxy-γ-butyrolactam | 55% |

N-acyl immonium salts, generated in situ from this compound, are highly reactive electrophilic intermediates that are pivotal in the synthesis of various pyrrolidine (B122466) derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net These salts can be formed by treating this compound with a Lewis acid or a protic acid. cdnsciencepub.com For instance, the reaction of this compound with reagents like acetyl chloride failed to isolate stable crystalline salts, but their formation was confirmed through subsequent reactions. cdnsciencepub.com

These reactive N-acyl immonium species readily participate in cycloaddition reactions, particularly pseudo-Diels-Alder reactions with 1,3-dienes. cdnsciencepub.comresearchgate.netgrafiati.com These reactions are often regiospecific and stereospecific, leading to the formation of complex structures such as 6,7-dehydroindolizidinones. cdnsciencepub.com The stepwise nature of these reactions has been a subject of study, providing evidence for a cationic addition mechanism rather than a concerted cycloaddition. cdnsciencepub.comresearchgate.net This reactivity has been harnessed in the total synthesis of natural products, including the alkaloid dl-gephyrotoxin 223AB. cdnsciencepub.comgrafiati.com

| Precursor | Reagent for Salt Formation | Reaction Partner | Product Type | Source |

|---|---|---|---|---|

| This compound | Formic acid | 2,3-dimethyl-1,3-butadiene | Dehydroindolizidinone | cdnsciencepub.com |

| This compound | Perchloric acid | E,E-2,4-hexadiene | Dehydroindolizidinone | cdnsciencepub.com |

| This compound | Lewis Acids (e.g., TiCl₄) | 1,3-Dienes | Substituted Pyrrolidines | cdnsciencepub.comscielo.br |

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrrolidinone analogs from simple starting materials in a single step. tandfonline.com These reactions offer significant advantages, including high atom economy, reduced waste, and operational simplicity. tandfonline.com Various MCRs have been developed to construct the pyrrolidine ring system. researchgate.net

One common approach is the [3+2] cycloaddition reaction involving an azomethine ylide intermediate. tandfonline.com For example, the reaction of an isatin (B1672199) derivative with an amino acid ester generates an azomethine ylide, which then reacts with a dipolarophile to yield spirooxindole pyrrolidine derivatives. tandfonline.com Another strategy involves the one-pot, three-component reaction of aldehydes, amines, and dienophiles to afford highly substituted pyrrolidines. nih.gov These reactions can be catalyzed by various species, including Lewis acids like cerium(III) chloride. tandfonline.com

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for pyrrolidinones. These approaches aim to minimize or eliminate the use of hazardous solvents and catalysts and to improve energy efficiency.

A significant advancement in green chemistry is the development of synthetic protocols that proceed without the need for a catalyst or solvent. science.govresearchgate.net These reactions are often performed by simply mixing the neat reactants, sometimes with heating. rsc.org For the synthesis of polysubstituted pyrrolidine derivatives, a one-pot four-component condensation has been described under catalyst-free conditions using ultrasonic irradiation. rsc.org This method involves the reaction of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins at room temperature. rsc.org The development of such solvent-free and catalyst-free MCRs represents a highly efficient and environmentally friendly strategy for generating molecular diversity. researchgate.net

Microwave irradiation has become a popular technology in organic synthesis to accelerate reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. at.uaethernet.edu.et This technique has been successfully applied to the synthesis of pyrrolidinone derivatives, frequently in the context of multicomponent reactions. grafiati.comresearchgate.net

A microwave-assisted green synthetic methodology was developed for the synthesis of various substituted pyrrolidinones via a one-pot, three-component reaction of aromatic aldehydes and anilines with dialkylbut-2-ynedioate in water, using p-TsOH as a catalyst. researchgate.net Similarly, the synthesis of N-alkenyl pyrrolidine-2-thiones has been achieved in high yields within minutes using microwave irradiation. researchgate.net The significant reduction in reaction times, from hours to minutes, highlights the efficiency of microwave-assisted synthesis. researchgate.netresearchgate.net

| Reaction Type | Conditions | Reaction Time | Advantages | Source |

|---|---|---|---|---|

| Three-component synthesis of pyrrolidinones | Conventional Heating | Hours | - | researchgate.net |

| Three-component synthesis of pyrrolidinones | Microwave Irradiation | Minutes | Reduced time, clean reaction, eco-friendly | researchgate.net |

| N-Alkenyl condensation | Conventional Heating | Not specified | - | researchgate.net |

| N-Alkenyl condensation | Microwave Irradiation | 15 minutes | Shorter reaction time, high yields | researchgate.net |

Ultrasound Irradiation Techniques

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. researchgate.net These conditions can enhance chemical reactivity and mass transfer, making it a valuable method for the synthesis of heterocyclic compounds like pyrrolidinones.

While direct sonochemical synthesis of this compound is not extensively detailed in the provided results, the principles of ultrasound-assisted synthesis are well-established for related lactam structures. For instance, ultrasound has been successfully employed in the synthesis of β-lactams and their derivatives. researchgate.netheteroletters.org High-intensity ultrasound (HIU) has been shown to promote Reformatsky reactions to produce β-lactams in high yields and short reaction times, even with imines that are typically unreactive under conventional conditions. researchgate.net Another study demonstrated the efficient, rapid, and highly stereoselective synthesis of trans-3-acetoxy-β-lactams using sonication. heteroletters.org

Furthermore, ultrasound has been utilized in one-pot multicomponent reactions to generate substituted pyrrolidinols and 2-pyrrolidinon-3-olates. grafiati.comtandfonline.comtandfonline.com These processes benefit from the simple experimental setup, environmental friendliness, good yields, and reduced reaction times associated with sonochemistry. tandfonline.comtandfonline.com The enhanced reaction rates and yields under ultrasonic irradiation are attributed to the additional energy supplied by the mechanical effects of cavitation. nih.gov

The table below summarizes the advantages of ultrasound-assisted synthesis in the context of lactam and pyrrolidinone synthesis.

| Feature | Description | Reference(s) |

| Accelerated Reactions | Shorter reaction times compared to conventional heating or stirring. | nih.govresearchgate.netheteroletters.org |

| Increased Yields | Higher product yields are often achieved. | nih.govresearchgate.nettandfonline.comtandfonline.com |

| Milder Conditions | Reactions can often be carried out at lower temperatures. | nih.gov |

| Enhanced Reactivity | Can promote reactions that are difficult to achieve with traditional methods. | researchgate.net |

| Green Chemistry | Energy efficient and often requires less hazardous reagents. | nih.govresearchgate.net |

Environmentally Benign Reagents (e.g., Potassium Carbonate)

The use of environmentally benign reagents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. Potassium carbonate (K₂CO₃) is an excellent example of such a reagent, being inexpensive, non-toxic, and eco-friendly. researchgate.netchemicalpapers.com Its application in the synthesis of pyrrolidinone derivatives highlights a shift towards more sustainable synthetic routes.

A notable example is the vinylation of this compound to produce 5-vinyl-2-pyrrolidinone (B122288), a key intermediate for the antiepileptic drug vigabatrin (B1682217). researchgate.netchemicalpapers.com In this process, potassium carbonate is used as a cost-effective and safe alternative to hazardous reagents like ethyl magnesium bromide. researchgate.netchemicalpapers.com The reaction, performed on a multi-gram scale, proceeds in high yield (81%) and produces the desired product with excellent purity without the need for chromatographic separation. researchgate.netchemicalpapers.com

Potassium carbonate has also been employed in the synthesis of N-methylpyrrolidine in an aqueous medium, further demonstrating its utility in green chemistry processes. This method avoids the use of toxic and expensive solvents, and the reaction proceeds at a moderate temperature. Additionally, research has shown that simple carbonate bases, including potassium carbonate, can facilitate the reaction between arylsulfonamides and cyclopropane (B1198618) diesters to form functionalized pyrrolidinones. acs.org

The following table outlines key aspects of using potassium carbonate in pyrrolidinone synthesis.

| Application | Reactants | Product | Key Advantages | Reference(s) |

| Vinylation | This compound, Vinyl magnesium bromide | 5-Vinyl-2-pyrrolidinone | Safe, cost-effective, high yield, high purity | researchgate.netchemicalpapers.com |

| N-Alkylation | Methylamine, 1,4-dibromobutane | N-Methylpyrrolidine | Inexpensive, environmentally friendly, aqueous medium | |

| Cascade Reaction | Arylsulfonamide, Cyclopropane diester | α-Arylated pyrrolidinone | Metal-free, operationally simple | acs.org |

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. For derivatives of this compound, both enantioselective and diastereoselective methodologies have been developed to access specific stereoisomers.

Diastereoselective Control in Pyrrolidinone Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. Several effective strategies have been reported for the diastereoselective synthesis of pyrrolidinone derivatives.

A one-pot nitro-Mannich/hydroamination cascade reaction under the control of a combination of base and gold(I) catalysts affords substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org Similarly, a one-pot conjugate addition and in situ nitro-Mannich reaction has been shown to generate three contiguous stereocenters in a highly diastereoselective manner, yielding a single diastereoisomer. ucl.ac.uk

Copper-promoted intramolecular aminooxygenation of alkenes provides a high-yielding route to disubstituted pyrrolidines. nih.gov This method can be tuned to selectively produce either 2,5-cis- or 2,5-trans-pyrrolidines with excellent diastereoselectivity. nih.gov Palladium-catalyzed synthesis has also been utilized to produce pyrrolidine derivatives with high diastereoselectivity. acs.orgnih.gov Additionally, the introduction of an allyl group to the α′-position of α-substituted pyrrolidines can be achieved with high diastereoselectivity by modifying the α-substituents or the functional groups on the nitrogen atom. oup.com

The following table summarizes various diastereoselective methods for pyrrolidinone synthesis.

| Method | Key Features | Diastereoselectivity | Reference(s) |

| Nitro-Mannich/Hydroamination Cascade | One-pot, base and gold(I) catalysis, three stereocenters | Good to excellent | rsc.org |

| Conjugate Addition/Nitro-Mannich | One-pot, three contiguous stereocenters | High (single diastereoisomer) | ucl.ac.uk |

| Copper-Promoted Aminooxygenation | Intramolecular, tunable for cis or trans products | Excellent (up to >20:1 dr) | nih.gov |

| Palladium-Catalyzed Synthesis | Intramolecular nucleopalladation | High | acs.orgnih.gov |

| Allylation of α-Substituted Pyrrolidines | Modification of substituents | High | oup.com |

Functionalization Strategies for this compound

The pyrrolidinone ring is a versatile scaffold that can be functionalized at various positions to create a diverse range of derivatives with potential applications in medicinal chemistry and materials science. ontosight.ainih.gov

Introduction of Diverse Functional Groups at Pyrrolidinone Ring Positions

The introduction of functional groups onto the pyrrolidinone ring can be achieved through several synthetic strategies. The nitrogen atom of the pyrrolidine ring, being a secondary amine, provides a site for functionalization. nih.gov For example, different aromatic rings can be introduced at the nitrogen to explore their biological activities. nih.gov

The carbon atoms of the ring also offer opportunities for functionalization. The α-position to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. nih.gov For instance, the lithium enolates of N-aryl-5-(methoxymethyl)-2-pyrrolidinones react with electrophiles to give 3,5-cis-disubstituted-2-pyrrolidinone derivatives. nih.gov

The 3-position of the pyrrolidinone ring can be functionalized through one-pot reactions. For example, 1-vinyl-2-pyrrolidone derivatives with protic functional groups at the 3-position can be synthesized by reacting the carboxamide anion with cyclic precursors. researchgate.net Additionally, 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives can be prepared by reacting 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines. nih.gov

The 4-position of the pyrrolidinone ring can also be modified. Acyl or aroyl groups can be introduced at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through three-component reactions. nih.gov Furthermore, the synthesis of densely functionalized pyrrolidinones can be achieved through a one-pot process involving the reaction of arylsulfonamides with cyclopropane diesters. acs.org

The following table provides examples of functionalization at different positions of the pyrrolidinone ring.

| Position | Functionalization Strategy | Introduced Functional Group(s) | Reference(s) |

| N-1 | Alkylation/Arylation | Aromatic rings | nih.gov |

| C-3 | Enolate chemistry, Ring-opening reactions | Various electrophiles, Protic functional groups | nih.govresearchgate.net |

| C-4 | Three-component reactions | Acyl or aroyl groups | nih.gov |

| C-5 | Not explicitly detailed for functionalization | - | - |

| Multiple Positions | Cascade reactions, Multicomponent reactions | Diverse substituents | acs.orgnih.gov |

Vinylating Reactions at C5 Position (e.g., to 5-vinyl-2-pyrrolidinone)

The introduction of a vinyl group at the C5 position of the pyrrolidinone ring is a key transformation, yielding 5-vinyl-2-pyrrolidinone, a valuable intermediate for various applications. Several synthetic strategies have been developed to achieve this conversion from this compound.

One prominent method involves the use of organometallic reagents. A convenient and cost-effective approach utilizes vinyl magnesium bromide as the vinylating agent in the presence of potassium carbonate. This method has been shown to produce 5-vinyl-2-pyrrolidinone in high yields (81%) and purity on a multi-gram scale, avoiding the need for chromatographic purification.

Another established, albeit multi-step, pathway to 5-vinyl-2-pyrrolidinone involves the pyrolysis of an N-oxide derivative. This process starts with the conversion of a suitable precursor, such as 5-oxo-2-pyrrolidine-acetonitrile, to N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine. Subsequent oxidation of this intermediate yields the corresponding N-oxide, which upon pyrolysis at elevated temperatures (around 140-185 °C) under reduced pressure, eliminates a hydroxylamine (B1172632) moiety to form 5-vinyl-2-pyrrolidinone. google.com

Recent advancements in vinylation reactions of lactams also offer potential alternative routes. While not specific to this compound, copper-catalyzed intramolecular vinylation of iodoenamides has been demonstrated for the synthesis of five- to seven-membered lactams. organic-chemistry.org Furthermore, the use of calcium carbide as a solid acetylene (B1199291) source presents a safer and more convenient alternative to gaseous acetylene for the N-vinylation of lactams. mathnet.rumdpi.com Palladium-catalyzed enantioselective α-vinylation of γ-lactams has also been reported, offering a pathway to chiral quaternary centers. nih.govacs.org

Table 1: Comparison of Vinylation Methods for Pyrrolidinone Derivatives

| Method | Reagents/Conditions | Starting Material (Example) | Product | Key Features |

| Grignard Reaction | Vinyl magnesium bromide, Potassium carbonate | This compound | 5-Vinyl-2-pyrrolidinone | High yield, cost-effective, scalable. |

| Pyrolysis of N-oxide | 1. H₂, Dimethylamine, Pd catalyst; 2. Oxidizing agent; 3. Heat (140-185°C) | 5-Oxo-2-pyrrolidine-acetonitrile | 5-Vinyl-2-pyrrolidinone | Multi-step process, involves high temperatures. google.com |

| Copper-Catalyzed Intramolecular Vinylation | CuI, N,N'-dimethylethylenediamine, Cs₂CO₃, Dioxane | Iodoenamides | Fused Lactams | Applicable to various ring sizes, cost-effective alternative to palladium. organic-chemistry.org |

| Palladium-Catalyzed α-Vinylation | Pd catalyst, Ligand, Base | α-Substituted γ-lactams | α-Vinyl-α-substituted γ-lactams | Enantioselective, forges quaternary centers. nih.govacs.org |

N-Arylation Strategies for Pyrrolidinone Derivatives

The introduction of an aryl group at the nitrogen atom of the pyrrolidinone ring is a significant modification that can profoundly influence the biological activity of the resulting derivatives. nih.gov Several transition-metal-catalyzed cross-coupling reactions are employed for the N-arylation of lactams, including 2-pyrrolidinone (B116388) and its derivatives.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. nih.gov Modern variations of this reaction often utilize soluble copper catalysts with ligands such as diamines to facilitate the coupling of aryl halides with amides at lower temperatures than traditional methods. nih.govmdpi.com These improved conditions have been successfully applied to the N-arylation of various nitrogen heterocycles, including 2-pyrrolidinone. nih.gov Ligand-free copper-mediated N-arylation of spirocyclic lactams has also been reported. tandfonline.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for C-N bond formation. bohrium.com This reaction has been extensively developed for the N-arylation of a wide range of amines and amides, including lactams. bohrium.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. While the direct N-arylation of this compound is not extensively documented, the general applicability of these methods to other pyrrolidinones suggests their potential for this substrate as well. nih.gov Recent studies have focused on the development of more efficient and versatile catalyst systems to broaden the scope of the Buchwald-Hartwig amination for challenging substrates.

Table 2: Key N-Arylation Strategies for Pyrrolidinone Derivatives

| Reaction | Catalyst System (Example) | Arylating Agent | Key Features |

| Ullmann Condensation | CuI / Diamine ligand | Aryl Halide | Classical method, modern variants offer milder conditions. nih.govnih.govmdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine ligand | Aryl Halide or Triflates | Broad substrate scope, high functional group tolerance. bohrium.com |

| Chan-Evans-Lam Coupling | Copper catalyst | Arylboronic acid | Alternative to halide-based methods. nih.gov |

Synthetic Challenges and Future Directions in this compound Preparation

The synthesis of this compound and its derivatives, while established, presents several challenges that are the focus of ongoing research. A primary challenge lies in achieving high stereoselectivity during synthesis. mdpi.com The C5 position is a stereocenter, and the development of methods that afford enantiomerically pure 5-substituted pyrrolidinones is crucial for their application in pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. mdpi.comresearchgate.net

Another significant challenge is the development of more efficient and environmentally benign synthetic routes. Many current methods rely on stoichiometric reagents, harsh reaction conditions, or expensive catalysts. google.com Future research will likely focus on the development of catalytic processes that utilize earth-abundant metals, operate under milder conditions, and generate less waste. organic-chemistry.org

The functionalization of the pyrrolidinone ring at positions other than C5 and the nitrogen atom also presents a challenge. The development of regioselective methods for introducing substituents at the C3 and C4 positions would greatly expand the chemical space accessible from this compound.

Future directions in this field are expected to include:

Development of novel stereoselective catalytic systems: This will enable the efficient synthesis of enantiomerically pure this compound and its derivatives. mdpi.comresearchgate.net

Exploration of greener synthetic methodologies: This includes the use of biocatalysis, flow chemistry, and alternative, more sustainable reagents and solvents. nih.govtandfonline.com

Expansion of the synthetic toolbox for pyrrolidinone functionalization: This will allow for the synthesis of a wider range of derivatives with diverse biological and material properties. bohrium.com

Application of computational chemistry: In silico studies can aid in the design of new synthetic routes and the prediction of the properties of novel pyrrolidinone derivatives.

The continued development of advanced synthetic methodologies will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific disciplines. nih.govbohrium.com

Chemical Reactivity and Reaction Mechanisms of 5 Ethoxy 2 Pyrrolidinone

Electrophilic and Nucleophilic Reactions of the Pyrrolidinone Ring

The pyrrolidinone ring in 5-ethoxy-2-pyrrolidinone possesses both electrophilic and nucleophilic centers. The carbonyl carbon of the lactam is susceptible to nucleophilic attack, a common reaction pathway for amides. However, a more significant aspect of its reactivity involves the generation of a highly electrophilic intermediate.

In the presence of Brønsted or Lewis acids, this compound, particularly when N-acylated, can form a highly reactive N-acyl iminium salt (also referred to as an N-acylimmonium ion). cdnsciencepub.com This process involves the elimination of the ethoxy group, creating a potent electrophile in the form of 1,2-dehydropyrrolidin-5-one. cdnsciencepub.com These N-acyl iminium salts are key intermediates in various carbon-carbon bond-forming reactions. cdnsciencepub.comgrafiati.com For example, they readily react with a range of nucleophiles, including 1,3-dienes, in what are termed pseudo-Diels-Alder reactions. cdnsciencepub.comgrafiati.com

The hydrogen atom on the nitrogen of the pyrrolidinone ring is also active and can be substituted. chemicalbook.com In the presence of a base, 2-pyrrolidone and its derivatives can react with alkyl halides or dialkyl sulfates, leading to N-alkylation. chemicalbook.com

Reactivity of the Ethoxy Group and its Transformations

The ethoxy group at the 5-position is a key functional handle that dictates much of the reactivity of this compound. It is a good leaving group, especially upon activation by an acid, which facilitates the formation of the aforementioned N-acyl iminium ion. cdnsciencepub.com

The ethoxy group can also be displaced through nucleophilic substitution. A notable transformation is its conversion to other alkoxy or acyloxy groups. For instance, 5-acetoxy-2-pyrrolidinone (B3057982) can be prepared from this compound. cdnsciencepub.comclockss.org This acetoxy derivative serves as an alternative precursor for generating N-acyl iminium ions. cdnsciencepub.comclockss.org

Furthermore, the ethoxy group can be replaced by carbon nucleophiles. A significant industrial application is the vinylation of this compound using vinyl magnesium bromide to produce 5-vinyl-2-pyrrolidinone (B122288), a key intermediate in the synthesis of the antiepileptic drug vigabatrin (B1682217). chemicalpapers.comresearchgate.net A more cost-effective and safer method for this vinylation has been developed using potassium carbonate. chemicalpapers.comresearchgate.net

Ring-Opening and Ring-Closing Reactions Involving this compound

Under strong acidic or basic conditions, the lactam ring of 2-pyrrolidinone (B116388) derivatives can undergo hydrolysis to yield the corresponding γ-aminobutyric acid. chemicalbook.com In the presence of a base, 2-pyrrolidone can also undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon 4. chemicalbook.com

More synthetically valuable are the ring-closing or annulation reactions where this compound is a starting material. The generation of N-acyl iminium ions from this compound allows for cycloaddition reactions that construct new rings. The reaction with 1,3-dienes, for example, leads to the formation of 6,7-dehydroindolizidinones, which are bicyclic nitrogen-containing structures. cdnsciencepub.comgrafiati.com These reactions are pivotal in the synthesis of complex alkaloids, such as the synthesis of dl-gephyrotoxin 223AB. cdnsciencepub.comgrafiati.com

Reaction Mechanisms of this compound in Complex Organic Synthesis

The utility of this compound in complex synthesis is largely due to its ability to act as a precursor to highly reactive intermediates, which then participate in predictable and often stereospecific reaction pathways.

The reactions of N-acyl iminium salts derived from this compound with 1,3-dienes are often referred to as pseudo-Diels-Alder reactions. cdnsciencepub.comgrafiati.com Despite the name, evidence suggests that these reactions are not concerted pericyclic reactions like the classic Diels-Alder reaction. Instead, they proceed through a stepwise mechanism. cdnsciencepub.comgrafiati.com

The reaction is initiated by the acid-catalyzed formation of the N-acyl iminium salt. This electrophilic species then undergoes a stepwise cationic addition to the 1,3-diene. cdnsciencepub.com This mechanism accounts for the high regioselectivity and, in many cases, stereospecificity observed in the products. cdnsciencepub.comgrafiati.com The reaction can lead to the formation of not only the expected [4+2] cycloadducts (indolizidinones) but also other products like unsaturated lactam esters, indene, and furan (B31954) derivatives, depending on the diene and reaction conditions. cdnsciencepub.com

Table 1: Examples of Pseudo-Diels-Alder Reactions with N-acyl iminium salts from this compound

| Diene | Product Type | Reference |

|---|---|---|

| trans-1,3-Heptadiene | dl-Gephyrotoxin 223AB (Indolizidine) | cdnsciencepub.comgrafiati.com |

| 1-Acetoxy-1,3-butadiene | 6,7-Dehydroindolizidinone derivative | cdnsciencepub.com |

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidinone derivatives can participate in or be synthesized via Michael addition pathways. For instance, the synthesis of various pyrrolidinone derivatives can be achieved through the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. rsc.orgrsc.org A computational study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) detailed a mechanism involving a Michael addition, a Nef-type rearrangement, and subsequent cyclization. rsc.org

In the context of pre-existing pyrrolidinone structures, intramolecular aza-Michael additions are used to synthesize piperidine (B6355638) and pyrrolidine (B122466) ring systems. researchgate.net These reactions involve the addition of a nitrogen nucleophile to an α,β-unsaturated ketone or ester within the same molecule. researchgate.net While direct examples involving this compound as the primary substrate in a Michael addition are less common in the provided literature, the broader family of pyrrolidinone derivatives is extensively utilized in such reaction pathways. researchgate.netresearchgate.netjmaterenvironsci.com The stereoselective synthesis of substituted pyrrolidinones can be achieved via a one-pot sequence involving a conjugate addition followed by a nitro-Mannich reaction and lactamization. ucl.ac.uk

Influence of Substituents on this compound Reactivity

Substituents on the this compound scaffold can significantly influence its reactivity.

N-Substituents: An acyl group on the nitrogen atom is crucial for the formation of the highly reactive N-acyl iminium ion, which is the key electrophile in pseudo-Diels-Alder reactions. cdnsciencepub.com An N-tosyl group also dramatically affects reactivity. uva.nl The nature of the N-substituent can direct the stereochemical outcome of reactions. nih.govmdpi.com

Substituents at the 5-Position: The ethoxy group's role as a leaving group is central. Replacing it with other alkoxy or acyloxy groups, like an acetoxy group, can also generate the N-acyl iminium ion, sometimes under different conditions. cdnsciencepub.comclockss.org The nature of the substituent at the 5-position can be varied, as seen in the synthesis of optically active 2-pyrrolidinones from S-pyroglutamic acid, where different alkoxy or amino alcohol moieties are present. nih.govmdpi.com

Other Ring Substituents: The presence of other substituents on the pyrrolidinone ring would be expected to exert electronic and steric effects on the reactivity of the molecule, although specific examples for this compound are not detailed in the provided search results. In a broader context of inverse electron demand Diels-Alder reactions of 1,2,3-triazines, substituents have a pronounced effect on reactivity and the scope of the cycloaddition. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Ethoxy 2 Pyrrolidinone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-ethoxy-2-pyrrolidinone, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques collectively provide an unambiguous assignment of all proton and carbon resonances.

The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyrrolidinone ring and the ethoxy substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.

A reported ¹H NMR spectrum for this compound shows signals at approximately δ 8.1 (broad, NH), 4.97 (broad multiplet, 1H), 3.5 (broad multiplet, 2H), 2.3 (multiplet, 4H), and 1.20 (triplet, 3H, J = 7 Hz). cdnsciencepub.com The broad signal around δ 8.1 is characteristic of the amide proton (N-H). The proton at the C5 position (H5), being attached to both a nitrogen and an oxygen atom (as part of the ethoxy group), is the most downfield of the ring protons, appearing around δ 4.97. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) resonate around δ 3.5, typically as a quartet, coupled to the methyl protons. The protons on the pyrrolidinone ring at C3 and C4 appear as a complex multiplet around δ 2.3. The methyl protons (-CH₃) of the ethoxy group appear as a triplet around δ 1.20 due to coupling with the adjacent methylene protons. cdnsciencepub.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.1 | broad |

| H5 (-CH(OEt)-) | ~4.97 | multiplet |

| H3, H4 (-CH₂CH₂-) | ~2.3 | multiplet |

| Ethoxy (-OCH₂CH₃) | ~3.5 | multiplet (quartet) |

| Ethoxy (-OCH₂CH₃) | ~1.20 | triplet |

Note: Data is based on reported values and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon (C2) of the lactam is the most deshielded, appearing significantly downfield. The C5 carbon, bonded to both nitrogen and oxygen, also shows a characteristic downfield shift. The remaining carbons of the pyrrolidinone ring and the ethoxy group resonate at higher fields.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 175 - 178 |

| C5 (-CH(OEt)-) | 80 - 85 |

| C3, C4 (-CH₂CH₂-) | 20 - 35 |

| Ethoxy (-OCH₂CH₃) | 60 - 65 |

| Ethoxy (-OCH₂CH₃) | ~15 |

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural confirmation of this compound and its derivatives, as they reveal connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the ethoxy group's -OCH₂- protons and -CH₃ protons. It would also reveal correlations within the pyrrolidinone ring, connecting the H5 proton to the H4 protons, and the H4 protons to the H3 protons, confirming the ring structure. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.97 ppm would show a correlation to the carbon signal at ~80-85 ppm, definitively assigning them as H5 and C5, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the amide and ether functionalities.

The most prominent feature is a strong, sharp absorption band for the amide carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. specac.com The N-H stretching vibration of the secondary amide gives rise to a moderate to strong, broad band around 3200-3400 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. specac.com The presence of the ethoxy group is confirmed by C-O stretching vibrations, which are expected to appear as one or more strong bands in the fingerprint region, typically between 1050 and 1200 cm⁻¹. specac.com C-H stretching vibrations from the aliphatic portions of the molecule will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Amide (Lactam) | N-H stretch | 3200 - 3400 (broad) |

| Amide (Lactam) | C=O stretch | 1680 - 1700 (strong, sharp) |

| Ether | C-O stretch | 1050 - 1200 (strong) |

| Alkane | C-H stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₁NO₂), the calculated molecular weight is 129.16 g/mol . nih.gov In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 129.

The fragmentation of this compound is expected to proceed through characteristic pathways for lactams and ethers. A primary fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) from the C5 position, leading to a significant fragment ion. Another common fragmentation for pyrrolidinones involves the cleavage of the ring structure. For example, a derivative, 5-ethoxy-1-pyridin-3-ylsulfonylpyrrolidin-2-one, shows a predicted [M+H]⁺ ion at m/z 271.07468 and a fragment corresponding to the loss of water, [M+H-H₂O]⁺, at m/z 253.06466. uni.lu

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the parent this compound is not described in the surveyed literature, numerous derivatives have been characterized using this technique, revealing key structural features of the pyrrolidinone scaffold.

For instance, studies on N-acyl oxazolidinones reacting with 5-ethoxypyrrolidine have led to products whose structures were confirmed by X-ray diffraction. researchgate.net Similarly, the crystal structures of various N-substituted and C5-substituted pyrrolidinones have been reported, confirming the ring conformation, which is typically a twisted or envelope shape. researchgate.net The crystal structure of a γ-substituted N-acryloyl-2-pyrrolidone revealed significant steric congestion around the acryl-imide functionality. pharmaffiliates.com These studies on derivatives confirm the connectivity and provide insight into the conformational preferences of the 5-alkoxy-2-pyrrolidinone ring system, which are invaluable for understanding their reactivity and interactions.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Methods)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, a range of other spectroscopic techniques are instrumental in the detailed characterization of this compound and its derivatives. Ultraviolet-Visible (UV-Vis) spectroscopy and chiroptical methods, such as circular dichroism (CD), provide crucial information on electronic transitions, conjugation, and stereochemistry.

UV-Vis Spectroscopy is a versatile analytical method used to study the electronic transitions within a molecule, primarily the n → π* and π → π* transitions of chromophores like the carbonyl group in the pyrrolidinone ring. researchgate.net The position and intensity of absorption bands are sensitive to the molecular environment, including the presence of conjugated systems and steric effects. researchgate.net For instance, the n → π* transition of the carbonyl group in N-dodecyl-2-pyrrolidone, a related N-substituted derivative, is observed at a maximum absorption wavelength (λmax) of 241.8 nm. acs.org

In the context of reactions involving this compound, UV-Vis spectroscopy is a key tool for identifying and characterizing products. Studies on the pseudo-Diels-Alder reactions of N-acyl immonium salts derived from this compound have reported distinct UV absorption maxima for various products, confirming the formation of new chromophoric systems. cdnsciencepub.com The specific absorption characteristics depend heavily on the resulting structure, with values differing significantly between isomeric products and those with extended conjugation. cdnsciencepub.com

| Compound/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

|---|---|---|---|

| Product of reaction with 1,3-cyclohexadiene (B119728) (Isomer 1) | 234 | 11,800 | cdnsciencepub.com |

| Product of reaction with 1,3-cyclohexadiene (Isomer 2) | 252 | 8,440 | cdnsciencepub.com |

| Substituted Indene Derivative | 289 | 14,800 | cdnsciencepub.com |

| N-Dodecyl-2-pyrrolidone | 241.8 | Not Reported | acs.org |

Chiroptical Methods , particularly Circular Dichroism (CD) spectroscopy, are indispensable for the stereochemical elucidation of chiral derivatives of this compound. Since the C5 carbon is a stereocenter, its derivatives are often chiral, and CD spectroscopy provides information on their absolute configuration and conformational preferences in solution. soton.ac.uk This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org

For derivatives of pyroglutamic acid, a closely related parent structure, CD spectroscopy is routinely used to confirm enantiomeric purity and assign the absolute configuration. For example, the (S)-absolute configuration of certain pyroglutamic acid derivatives has been assigned based on the observation of positive Cotton effects in the 480–580 nm range of their CD spectra. researchgate.net The combination of High-Performance Liquid Chromatography with an Electronic Circular Dichroism detector (HPLC-ECD) is a particularly powerful approach for separating stereoisomers and assigning their absolute configurations by comparing experimental spectra with theoretical predictions. beilstein-journals.org

Correlation of Spectroscopic Data with Computational Models

The interpretation of complex spectroscopic data is significantly enhanced by the use of computational models. Quantum mechanical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone in the structural elucidation of pyrrolidinone derivatives. nih.govresearchgate.net This "computational spectroscopy" approach allows for the prediction of spectroscopic properties, which can then be compared with experimental data to validate proposed structures and reaction mechanisms. ua.pt

Molecular modeling has been successfully applied to study derivatives of 5-ethoxypyrrolidin-2-one. In a study of the inclusion complexes between β-cyclodextrin and compounds like (+/-)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one, computational docking procedures identified the most stable conformations and revealed that the binding energy was primarily due to hydrogen bonding involving the carbonyl group of the pyrrolidinone ring. nih.gov These computational findings were in good agreement with experimental NMR data. nih.gov

For chiroptical methods, the correlation with computational models is particularly vital. The absolute configuration of complex chiral molecules is often determined by comparing experimental CD spectra with spectra predicted using time-dependent DFT (TDDFT-ECD) calculations. beilstein-journals.org This process involves several steps:

Identifying all possible low-energy conformers of the molecule.

Calculating the ECD spectrum for each conformer.

Generating a final predicted spectrum by averaging the individual spectra, weighted by the Boltzmann population of each conformer. mdpi.com

A strong match between the experimental and the Boltzmann-weighted predicted spectrum provides a reliable assignment of the absolute configuration. beilstein-journals.orgmdpi.com DFT calculations are also used to propose reaction mechanisms by modeling the potential energy surfaces of reaction pathways, helping to explain observed product selectivity. nih.govresearchgate.net

| Compound Class | Computational Method | Spectroscopic Technique | Purpose of Correlation | Reference |

|---|---|---|---|---|

| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | DFT | NMR | Elucidate reaction mechanism and explain product selectivity. | nih.govresearchgate.net |

| 1-Benzenesulfonyl-5-ethoxypyrrolidin-2-one | Molecular Modeling (MacroModel) | NMR | Determine geometry and binding energies of inclusion complexes. | nih.gov |

| N-(1-Ethoxyvinyl)pyridinium triflates | DFT | X-ray Diffraction | Predict lowest energy conformation and rotational energy barriers. | mdpi.com |

| Chiral Pyrrolidin-2-one Derivatives | TDDFT-ECD | HPLC-ECD | Assign absolute configuration of stereoisomers. | beilstein-journals.org |

| N-Dodecyl-2-pyrrolidone + Alkanols | COSMO-RS, Gaussian | FT-IR, UV-Vis | Investigate and confirm intermolecular hydrogen bond interactions. | acs.org |

Biological Activities and Structure Activity Relationships Sar of 5 Ethoxy 2 Pyrrolidinone Derivatives

General Biological Significance of Pyrrolidinone Scaffolds

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a privileged scaffold in drug discovery. researchgate.netresearchgate.netnih.gov Its prevalence in numerous natural products and synthetic compounds underscores its biological importance. researchgate.netnih.gov This structural motif is favored by medicinal chemists due to several key features: its ability to explore three-dimensional space effectively because of its non-planar, sp3-hybridized nature, its contribution to the molecule's stereochemistry, and its capacity to serve as a versatile synthetic intermediate. nih.govresearchgate.net

Pyrrolidinone derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netresearchgate.netnih.gov The versatility of the pyrrolidinone core allows for substitutions at various positions (N1, 3rd, and 5th), which significantly influences the compound's interaction with biological targets and optimizes its therapeutic effects. tandfonline.com The nitrogen atom of the pyrrolidinone ring is a common site for substitution, with a high percentage of FDA-approved drugs containing this feature. nih.gov The ability to readily modify the scaffold allows for the fine-tuning of physicochemical properties like hydrophilicity and basicity, which are crucial for drug development. tandfonline.com

Antimicrobial Activities of 5-Ethoxy-2-pyrrolidinone Derivatives

Although direct studies on the antimicrobial properties of this compound are not widely available, research on related pyrrolidinone derivatives provides significant insights into their potential as antibacterial and antifungal agents. nih.govontosight.ai

Antibacterial Efficacy and Mechanism of Action

Pyrrolidinone derivatives have emerged as a promising class of antibacterial agents. tandfonline.com For instance, certain 5-oxopyrrolidine derivatives have shown potent and selective activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant (MRSA) and linezolid-resistant strains. nih.gov One study highlighted a derivative, compound 21, which demonstrated significant antimicrobial activity against these challenging bacteria. nih.gov

The mechanism of action for some pyrrolidinone-based antibacterial compounds involves the inhibition of essential cellular processes. For example, some derivatives target acetyl-CoA carboxylase (ACC), an enzyme crucial for bacterial fatty acid synthesis. researchgate.net By inhibiting this pathway, these compounds disrupt the production of vital components for bacterial cell membranes, leading to cell death. researchgate.net The structure-activity relationship (SAR) studies often reveal that specific substitutions on the pyrrolidinone ring are critical for antibacterial potency. tandfonline.com

Research on 2,3-pyrrolidinedione derivatives has shown significant antimicrobial activity against oral pathogens like Streptococcus mutans, with efficacy comparable to the clinical standard, chlorhexidine. nih.gov Similarly, derivatives of pyrrolidine-2,5-dione have demonstrated good minimum inhibitory concentration (MIC) values against Enterococcus faecalis. uobasrah.edu.iq

Antifungal Efficacy and Mechanism of Action

The pyrrolidinone scaffold is also a key feature in the development of novel antifungal agents. nih.govontosight.ai Studies have shown that derivatives, such as those combining pyrrolidinone with a hydrazone moiety, can exhibit significant antifungal properties against a range of fungal strains, including Candida tenuis and Aspergillus niger, in some cases surpassing the efficacy of established antifungal drugs like Nystatin. nih.gov

Derivatives of 2,3-pyrrolidinedione have demonstrated notable antifungal activity against the common oral pathogen Candida albicans. nih.gov Further research into tetrazole derivatives bearing a pyrrolidine (B122466) moiety has identified compounds with potent activity against both planktonic and biofilm forms of C. albicans. researchgate.netnih.gov The mechanism for some of these compounds involves interaction with the fungal membrane, leading to mitochondrial damage and necrotic cell death. researchgate.netnih.gov The ability of these compounds to disrupt the fungal cell membrane and induce cell death highlights their potential as effective antifungal therapeutics. nih.govresearchgate.net

Anticancer and Antitumor Properties

The pyrrolidinone core is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives showing potent antitumor activity against various cancer cell lines. bohrium.comnih.gov

Inhibition of Tyrosine Kinase Receptors (e.g., VEGFR-2, PDGFRβ, c-kit)

A significant mechanism through which pyrrolidinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and cell proliferation. mdpi.comnih.gov Specifically, derivatives of (2-oxoindolin-3-ylidene)methylpyrrole, which incorporate a pyrrolidinone ring, have been developed as potent multi-target inhibitors of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. mdpi.comcancertreatmentjournal.com

Sunitinib, an FDA-approved cancer drug, features this pyrrolidinone-containing scaffold and effectively targets multiple RTKs. mdpi.com Research has focused on synthesizing novel 2-pyrrolidone-fused derivatives to enhance inhibitory potency against VEGFR-2 and PDGFRβ. nih.govnih.gov Structure-activity relationship studies have shown that substitutions at the C(5) position of the oxindole (B195798) ring significantly influence the inhibitory activity against these kinases. mdpi.comnih.gov For example, certain halogenated derivatives and those with hydroxyl or sulfhydryl groups at the C(5) position have demonstrated superior inhibitory activity compared to sunitinib. nih.gov One study identified a derivative, BJ-1301, as a potent inhibitor of PDGFRβ and c-KIT with IC50 values of 0.45 and 0.38 μmol/L, respectively. aacrjournals.org

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| BJ-1301 | PDGFRβ | 0.45 | aacrjournals.org |

| BJ-1301 | c-KIT | 0.38 | aacrjournals.org |

Modulation of Cell Proliferation and Apoptosis Induction

Pyrrolidinone derivatives have been shown to effectively inhibit cancer cell proliferation and induce apoptosis (programmed cell death). mdpi.comnih.govrsc.org The cytotoxic effects of these compounds have been observed in a variety of cancer cell lines, including lung, colon, and breast cancer. mdpi.comnih.govplos.org

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-inflammatory)

Derivatives of the 2-pyrrolidinone (B116388) scaffold have demonstrated a broad spectrum of biological activities, including notable anticonvulsant and anti-inflammatory properties. researchgate.netresearchgate.net

Anticonvulsant Activity:

Research has shown that various pyrrolidinone derivatives are effective in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.gov

For instance, a study on novel pyrrolidin-2-one derivatives identified compounds with significant anticonvulsant effects. One compound, designated EP-40, was particularly effective in the MES test, while compounds EP-42 and EP-46 showed activity in the pentetrazole-induced seizure model. nih.gov While not a direct 5-ethoxy derivative, the structurally related compound 5-ethyl-5-phenyl-2-pyrrolidinone has also been studied for its anticonvulsant effects. nih.govnih.gov Furthermore, some 1-acyl-2-pyrrolidinone derivatives have demonstrated anticonvulsant effects against picrotoxin-induced seizures. nih.gov

The following table summarizes the anticonvulsant activity of selected pyrrolidinone derivatives in the MES test.

| Compound | MES ED₅₀ (mg/kg) | Reference |

| 1-Decanoyl-2-pyrrolidinone | High Activity at 200 mg/kg | nih.gov |

| 1-Dodecanoyl-2-pyrrolidinone | High Activity at 200 mg/kg | nih.gov |

Anti-inflammatory Activity:

Certain pyrrolidinone derivatives have exhibited anti-inflammatory properties. researchgate.netmdpi.com For example, N-ethyl-2-pyrrolidinone-substituted flavan-3-ols have been identified as having anti-inflammatory activity in lipopolysaccharide-stimulated macrophages. mdpi.com Additionally, some novel hydrazone-isatin derivatives incorporating a pyrrolidin-2-one linker have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that govern their efficacy.

Impact of Ethoxy Group Position and Modifications

The 5-alkoxy group, including the ethoxy group, is a key functional handle in the 2-pyrrolidinone scaffold, and its modification can significantly impact biological activity. The this compound itself is a valuable intermediate in the synthesis of various biologically active molecules, such as the antiepileptic drug vigabatrin (B1682217). chemicalbook.com The reactivity of the 5-ethoxy group allows for its substitution by various nucleophiles, enabling the synthesis of a diverse range of 5-substituted-2-pyrrolidinone derivatives. clockss.org

Studies on 5-alkoxy- mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyridine derivatives have shown that the nature of the alkoxy group can influence anticonvulsant activity. nih.gov While this study does not focus on pyrrolidinones, it highlights the general importance of the alkoxy substituent in heterocyclic compounds with anticonvulsant properties. The ease of displacement of the 5-ethoxy group makes it a critical point for introducing structural diversity and modulating the pharmacological profile of the resulting derivatives.

Influence of Substituents on Biological Efficacy

The type and position of substituents on the pyrrolidinone ring play a crucial role in determining the biological activity of the derivatives.

N-Substitution: The introduction of substituents at the nitrogen atom (position 1) of the pyrrolidinone ring has been a common strategy to enhance biological activity. For instance, the synthesis of N-substituted amino acid hydrazone-isatin derivatives containing a pyrrolidin-2-one linker has been explored, with the nature of the substituent on the phenyl ring influencing antioxidant activity. mdpi.com In one study, an ethoxy substituent on the phenyl ring had a positive effect on the activity. mdpi.com Similarly, 1-acyl-2-pyrrolidinone derivatives have been synthesized and shown to possess anticonvulsant activity, with the length of the acyl chain influencing potency. nih.gov Specifically, 1-decanoyl- and 1-dodecanoyl-2-pyrrolidinone showed high activity. nih.gov

C3-Substitution: Modifications at the C3 position of the pyrrolidinone ring have also been shown to be critical for anticonvulsant activity. For example, in a series of N-[(4-phenylpiperazin-1-yl)-methyl]-pyrrolidine-2,5-diones, the presence of a methyl group at the C3 position generally led to higher anticonvulsant protection. researchgate.net

C5-Substitution: The 5-position is another key site for modification. The synthesis of 5-vinyl-pyrrolidin-2-one as a key intermediate for the GABA-AT inhibitor vigabatrin underscores the importance of this position. researchgate.net

The following table provides examples of how different substituents influence the anticonvulsant activity of pyrrolidinone derivatives.

| Compound Series | Key Substituent(s) | Observed Effect on Anticonvulsant Activity | Reference |

| 1-Acyl-2-pyrrolidinones | Long alkyl chains (decanoyl, dodecanoyl) at N1 | Increased activity | nih.gov |

| N-Mannich bases of pyrrolidine-2,5-diones | Methyl group at C3 | Generally higher protection | researchgate.net |

| 5-Alkoxy- mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyridines | 4-chlorophenoxy and 4-bromophenoxy at C5 | High potency in MES test | nih.gov |

Role of Stereochemistry in Biological Activity

Stereochemistry is a critical determinant of the biological activity of many chiral drugs, and this compound derivatives are no exception. The introduction of a substituent at the C5 position creates a chiral center, leading to the existence of enantiomers which can exhibit different pharmacological profiles.

The synthesis of optically active 5-substituted-2-pyrrolidinone derivatives has been a focus of research to evaluate the activity of individual stereoisomers. researchgate.net It has been observed in some classes of anticonvulsant compounds that the biological activity resides predominantly in one enantiomer. For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, the (R)-stereoisomer was found to be the more active anticonvulsant. This stereoselectivity highlights the importance of the three-dimensional arrangement of the molecule for its interaction with biological targets.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. For this compound derivatives, several potential mechanisms have been proposed for their anticonvulsant and anti-inflammatory effects.

Anticonvulsant Mechanisms:

The anticonvulsant activity of pyrrolidinone derivatives is thought to be mediated through various pathways:

GABAergic System Modulation: A prominent hypothesis is that some pyrrolidinone derivatives act as prodrugs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov For example, 1-acyl-2-pyrrolidinone derivatives are suggested to be hydrolyzed in vivo to release GABA. nih.gov The anticonvulsant effect of 5-ethyl-5-phenyl-2-pyrrolidinone has also been linked to GABA-dependent inhibitory mechanisms. nih.govnih.gov Enhancing GABAergic transmission can lead to a reduction in neuronal excitability and thus suppress seizures. medscape.com

Interaction with Serotonergic and Adrenergic Receptors: Some novel pyrrolidin-2-one derivatives have shown affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, suggesting that their anticonvulsant effects may be related to the modulation of these neurotransmitter systems. nih.gov

Ion Channel Modulation: Blockade of voltage-gated sodium channels and calcium channels is a common mechanism of action for many antiepileptic drugs. medscape.com It is plausible that certain this compound derivatives could exert their anticonvulsant effects by modulating the activity of these ion channels, thereby reducing neuronal hyperexcitability.

Anti-inflammatory Mechanisms:

The anti-inflammatory activity of pyrrolidinone derivatives may involve the inhibition of key enzymes in the inflammatory cascade:

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Some studies on pyrrolidinone derivatives suggest that their anti-inflammatory effects could be due to the inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. researchgate.net These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Further mechanistic studies are necessary to fully elucidate the precise molecular targets and signaling pathways through which this compound derivatives exert their biological effects.

Computational Chemistry and Theoretical Studies of 5 Ethoxy 2 Pyrrolidinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT studies on pyrrolidinone-containing systems have been used to investigate molecular interactions and properties. For instance, studies on binary mixtures of 2-pyrrolidinone (B116388) with 2-ethoxyethanol (B86334) have employed DFT to analyze intermolecular hydrogen bonding and other interactions. tandfonline.comresearchgate.net

For 5-Ethoxy-2-pyrrolidinone, DFT calculations can elucidate key electronic properties that dictate its reactivity and intermolecular interactions. These calculations can determine optimized molecular geometry, charge distribution, and frontier molecular orbital energies. The method has been successfully applied to design organocatalysts and predict reaction outcomes for processes involving similar cyclic structures. rsc.org

| Calculated Property | Significance for this compound | Example from Related Studies |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT was used to find the global energy minimum structure of a pyridinium (B92312) salt, which matched closely with experimental X-ray data. mdpi.com |

| Electron Density and Electrostatic Potential | Maps the distribution of charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | Molecular surface maps generated by DFT revealed diverse electrostatic configurations for various fluorinated neonicotinoids containing a pyrrolidine (B122466) ring. plos.org |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and other molecules. | In a study of 2-ethoxyethanol and 2-pyrrolidinone mixtures, DFT calculations provided the dipole moments of the interacting species. tandfonline.com |

| Thermodynamic Properties | Calculates energies such as Gibbs free energy and enthalpy to predict the stability of different conformations or the favorability of a reaction. | DFT calculations determined that one tautomeric form of a pyrrolidine-2,3-dione (B1313883) was more stable than another by 1.3 kcal·mol⁻¹ in the gas phase. nih.gov |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs).

The energy and shape of the HOMO are associated with the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO's energy and shape relate to the molecule's ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, MO analysis can predict the most likely sites for nucleophilic or electrophilic attack. Ab initio molecular orbital calculations have been performed on related 2-pyrrolidinone derivatives to understand their conformation and the nature of nonbonded interactions. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by applying the principles of classical mechanics to the atoms in a system over time. This allows for the exploration of the conformational landscape of a molecule—the collection of all possible spatial arrangements of its atoms. nih.gov

For this compound, the five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. acs.org Furthermore, the ethoxy group (–OCH₂CH₃) at the C5 position has rotational freedom. MD simulations can track the transitions between these different conformations, revealing their relative stabilities and the energy barriers separating them. This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. researchgate.netmdpi.com The simulations are typically run in a simulated solvent environment, such as water, to mimic physiological conditions. nih.govmdpi.com

Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or enzyme. researchgate.net This method is central to drug discovery and involves placing the ligand into the receptor's binding site in various positions and scoring the resulting complexes based on their energetic favorability. ijmrhs.comresearchgate.net

Although specific docking studies on this compound are not widely published, studies on structurally related pyrrolidinone derivatives provide a framework for how such an analysis would proceed. plos.orgresearchgate.net The goal would be to identify potential binding modes and key intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygen and the N-H group of the lactam ring in this compound are potential hydrogen bond acceptors and donors, respectively. These could interact with polar amino acid residues like serine, tyrosine, or aspartate in a receptor. plos.orgmdpi.com

Hydrophobic Interactions: The ethyl group and the aliphatic portion of the pyrrolidinone ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or phenylalanine. plos.org

| Type of Interaction | Potential Group in this compound | Typical Interacting Amino Acid Residue | Reference Example |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Aspartate (Asp), Glutamate (Glu) | A protonated nitrogen in related ligands forms a key hydrogen bond with an Asp residue in the receptor. mdpi.com |

| Hydrogen Bond (Acceptor) | Carbonyl C=O, Ether Oxygen | Tyrosine (Tyr), Serine (Ser), Arginine (Arg) | The carbonyl group of docked ligands was observed forming hydrogen bonds with Tyr residues. mdpi.com |

| Hydrophobic/van der Waals | Ethyl group, Pyrrolidinone ring (CH₂ groups) | Phenylalanine (Phe), Tryptophan (Trp), Leucine (Leu) | Aromatic rings of ligands engage in π–π stacking interactions with Phe and Trp residues in receptor sites. mdpi.com |

Docking studies provide a static snapshot of the interaction. To gain a more dynamic understanding, the results are often used as a starting point for more extensive Molecular Dynamics simulations of the ligand-receptor complex. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm or elucidate the molecular structure. DFT is a particularly powerful tool for this purpose.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. Comparing the calculated and experimental spectra helps in assigning specific peaks to particular vibrational modes within the this compound structure. Studies on related compounds have demonstrated good agreement between DFT-calculated frequencies and experimental IR spectra. tandfonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding around each nucleus in the presence of an external magnetic field. These predicted values are invaluable for interpreting complex experimental NMR spectra and for confirming the correct structural assignment among several possibilities. mdpi.comnih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies (energy barriers) for each step. nih.gov

For reactions involving the synthesis or modification of this compound, computational studies can provide insights that are difficult to obtain experimentally. rsc.org The general approach involves:

Proposing a Reaction Pathway: Based on chemical principles, a plausible sequence of steps is proposed.

Locating Stationary Points: Quantum chemical methods, like DFT, are used to find the optimized geometries of reactants, products, and any proposed intermediates.